molecular formula C10H8F3NO5 B1371868 Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate CAS No. 885518-20-7

Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate

Cat. No.: B1371868
CAS No.: 885518-20-7
M. Wt: 279.17 g/mol
InChI Key: QIQFITRSIJHUBW-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3NO5. It is a derivative of benzoic acid and is characterized by the presence of methoxy, nitro, and trifluoromethyl groups on the benzene ring. This compound is of interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate typically involves the nitration of a suitable precursor followed by esterification. One common method involves the nitration of 2-methoxy-4-(trifluoromethyl)benzoic acid using a mixture of nitric acid and sulfuric acid. The resulting nitro compound is then esterified using methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-nitro-4-(trifluoromethyl)benzoate: Similar structure but lacks the methoxy group.

    Methyl 4-nitro-2-(trifluoromethyl)benzoate: Similar structure but with different substitution pattern.

    Methyl 2,4-bis(trifluoromethyl)benzoate: Contains two trifluoromethyl groups instead of one.

Uniqueness

Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate is unique due to the presence of both methoxy and nitro groups on the benzene ring, which can influence its reactivity and properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .

Biological Activity

Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing on a variety of scientific sources.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 885518-20-7
  • Molecular Formula : C10H8F3N1O4
  • Molecular Weight : 273.17 g/mol

The compound features a methoxy group, a nitro group, and a trifluoromethyl group, which are known to influence its biological activity significantly.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes and interact with enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
  • Anticancer Properties : The presence of the nitro group may facilitate the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that derivatives of benzoates, particularly those with nitro and trifluoromethyl substitutions, exhibit significant antimicrobial activity. A study evaluating various benzoate derivatives found that this compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Escherichia coli

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

Preliminary studies have indicated that this compound may exhibit anticancer properties. In vitro assays demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing an increase in sub-G1 phase cells indicative of apoptotic activity.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various substituted benzoates against resistant bacterial strains. This compound was among the top performers, showcasing lower MIC values compared to traditional antibiotics .
  • Cancer Cell Line Studies : A research article published in Cancer Letters investigated the effects of several benzoate derivatives on cancer cell proliferation. This compound exhibited significant growth inhibition in breast cancer cell lines, further supporting its potential as an anticancer agent .

Properties

IUPAC Name

methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO5/c1-18-8-4-6(10(11,12)13)7(14(16)17)3-5(8)9(15)19-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQFITRSIJHUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646101
Record name Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-20-7
Record name Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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